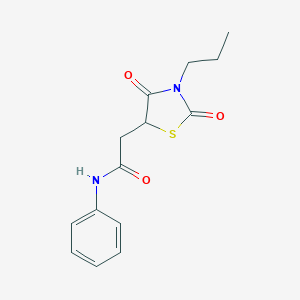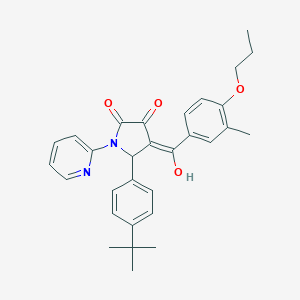
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione, also known as CTECT, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological properties. CTECT has been found to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Wirkmechanismus
The exact mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione is not fully understood. However, several studies have suggested that its pharmacological activities may be mediated through the inhibition of various signaling pathways. For example, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. Additionally, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and physiological effects:
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. Furthermore, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to scavenge free radicals and protect cells from oxidative damage. In vivo studies have demonstrated that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione is its diverse pharmacological activities. This makes it a promising candidate for the development of novel therapeutics for various diseases. Furthermore, the synthesis method for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione is relatively simple, and the compound can be obtained in high purity. However, there are also some limitations to using 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to determine the optimal dosage and administration route for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione in cancer cells and to optimize its therapeutic potential. Finally, there is also potential for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione involves the reaction of 2-chlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with thiourea and iodine to yield 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione. This synthesis method has been described in detail by several researchers, and the purity of the compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. Several studies have demonstrated that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. This suggests that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has also been found to possess antioxidant and anticancer effects. Studies have shown that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can scavenge free radicals and protect cells from oxidative damage. Furthermore, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO2S/c1-3-12-9-14-18(10-17(12)21-4-2)22-11-15(19(14)23)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRIAOUIFRXBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(5-iodofuran-2-carbonyl)amino]benzoate](/img/structure/B383497.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383501.png)
![5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B383506.png)
![2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383508.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383509.png)

![allyl 6-methyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B383511.png)
![2-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383512.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)
![N-hexadecyl-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383516.png)

![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383519.png)